Palmitic anhydride (CAS 623-65-4) is a symmetric fatty anhydride derived from palmitic acid, the most common saturated fatty acid in nature. It serves as a stable, solid acylating agent for introducing the 16-carbon palmitoyl group onto substrates containing hydroxyl or amino functionalities. Unlike more aggressive reagents, it offers a balance of reactivity and handling stability, making it a key intermediate for synthesizing esters and amides, modifying surfaces to increase hydrophobicity, and producing specialty polymers and surfactants where controlled acylation is required.
Choosing the correct palmitoyl source is critical for process efficiency and product quality. Substituting palmitic anhydride with palmitoyl chloride introduces significant handling challenges; the latter is highly reactive, moisture-sensitive, and generates corrosive hydrochloric acid (HCl) as a byproduct, necessitating the use of a base and specialized equipment. Conversely, direct esterification with palmitic acid is less reactive and often requires higher temperatures, longer reaction times, or harsh catalysts to achieve comparable yields, which can be detrimental to sensitive substrates. Palmitic anhydride provides a strategic alternative, offering higher reactivity than the parent acid under milder conditions without producing corrosive byproducts, simplifying workup and protecting acid-sensitive functional groups. Altering the acyl chain length by substituting with other anhydrides, such as stearic anhydride, will directly change the physical properties (e.g., melting point, hydrophobicity) of the final product.
A primary procurement driver for choosing palmitic anhydride over palmitoyl chloride is the difference in reaction byproducts. Acylation with palmitic anhydride yields only palmitic acid, a relatively benign and easily separable compound. In contrast, using palmitoyl chloride generates corrosive hydrochloric acid (HCl) gas, which requires neutralization with a base (e.g., pyridine), complicating the purification process and posing a risk to acid-sensitive materials and equipment.
| Evidence Dimension | Reaction Byproduct |
| Target Compound Data | Palmitic Acid (C16H32O2) |
| Comparator Or Baseline | Palmitoyl Chloride: Hydrochloric Acid (HCl) |
| Quantified Difference | Qualitative: Non-corrosive vs. Corrosive gaseous byproduct |
| Conditions | Nucleophilic acyl substitution reactions (e.g., esterification, amidation). |
This eliminates the need for acid scavengers and specialized corrosion-resistant equipment, reducing process complexity and material costs.
Palmitic anhydride exhibits a sharp and defined melting point, which is critical for applications involving melt-processing or temperature-controlled reactions. Its melting point is approximately 61-64 °C. This is distinctly lower than its closest C18 homolog, stearic anhydride, which melts at 70-72 °C. This difference is significant for formulating materials like phase-change materials or polymer additives where precise thermal behavior is a key performance specification.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 61–64 °C |
| Comparator Or Baseline | Stearic Anhydride: 70–72 °C |
| Quantified Difference | 6–11 °C lower melting point |
| Conditions | Standard atmospheric pressure (literature values). |
Selecting palmitic anhydride allows for lower processing temperatures compared to stearic anhydride, saving energy and reducing thermal stress on other formulation components.
Palmitic anhydride is an effective reagent for the high-yield acylation of complex and sensitive molecules. In a study on the semi-synthesis of lipophilic marine toxin analogues, an acylation system using palmitic anhydride with a DMAP catalyst achieved a yield of over 90% for the esterification of gymnodimine-A. This demonstrates its suitability as a precursor for creating analytical standards and performing structural modifications on delicate substrates where the aggressive nature and harsh byproducts of acyl chlorides would be prohibitive.
| Evidence Dimension | Reaction Yield (%) |
| Target Compound Data | >90% |
| Comparator Or Baseline | N/A (Demonstrates high efficacy) |
| Quantified Difference | N/A |
| Conditions | Esterification of gymnodimine-A using palmitic anhydride and DMAP in anhydrous pyridine. |
For high-value synthesis, particularly with sensitive biomolecules, the high conversion efficiency and milder nature of palmitic anhydride justify its selection over less reliable or more destructive alternatives.
Ideal for synthetic routes where the final product must be free of corrosive chloride ions and where process simplicity is valued. The use of palmitic anhydride avoids the generation of HCl, simplifying the workup to removal of the non-corrosive palmitic acid byproduct, making it suitable for pharmaceutical and cosmetic ingredient manufacturing.
A preferred reagent for increasing the hydrophobicity of sensitive materials like cellulose or chitosan. Its reactivity is sufficient for efficient grafting but moderate enough to prevent degradation of the polymer backbone, which can occur with more aggressive reagents like palmitoyl chloride. This is critical in developing materials for biomedical applications or advanced coatings.
The well-defined melting point of ~61-64 °C makes palmitic anhydride and its derivatives suitable for direct use or as precursors in creating phase change materials (PCMs) for thermal energy storage. Its distinct thermal profile compared to stearic anhydride (~70-72 °C) allows for precise tuning of materials designed to melt or solidify within a specific temperature window for applications in smart textiles, electronics cooling, and building materials.
Corrosive